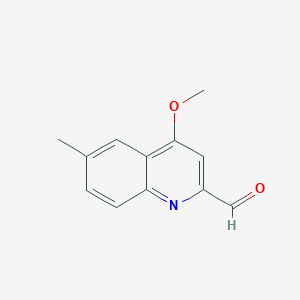

4-Methoxy-6-methylquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15979625

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO2 |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 4-methoxy-6-methylquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3 |

| Standard InChI Key | BAVAOGDMEJMQRM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C(N=C2C=C1)C=O)OC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s quinoline core consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Critical substituents include:

-

Methoxy group at position 4, enhancing electron-donating properties.

-

Methyl group at position 6, contributing to steric and electronic modulation.

-

Aldehyde group at position 2, enabling diverse chemical transformations .

The planar aromatic system facilitates π-π stacking interactions, while the aldehyde moiety offers a reactive site for nucleophilic additions and condensations.

Spectroscopic Properties

-

IR Spectroscopy: Key absorption bands include at ~1,668 cm⁻¹ (aldehyde) and at ~1,260 cm⁻¹ (methoxy).

-

NMR: -NMR signals at δ 9.8–10.1 ppm confirm the aldehyde proton, while methoxy and methyl groups resonate at δ 3.8–4.0 and δ 2.4–2.6 ppm, respectively .

Synthetic Methodologies

Friedländer Synthesis

The Friedländer quinoline synthesis is a classical route involving condensation of 2-aminobenzaldehyde derivatives with ketones. For 4-methoxy-6-methylquinoline-2-carbaldehyde, this method utilizes:

-

2-Amino-5-methylbenzaldehyde and methyl vinyl ketone under acidic conditions.

Pfitzinger Reaction

This method involves the reaction of isatin derivatives with α-methyl ketones:

-

Isatin and 4-methoxyacetophenone undergo base-catalyzed condensation to form the quinoline skeleton.

-

Advantages: High regioselectivity for the 2-carbaldehyde substituent.

Vilsmeier-Haack Formylation

Direct formylation of preformed quinolines using the Vilsmeier reagent (-DMF):

-

Substrate: 4-Methoxy-6-methylquinoline.

-

Conditions: 0–5°C, yielding the 2-carbaldehyde derivative in ~55% efficiency.

Table 1: Comparison of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantage |

|---|---|---|---|

| Friedländer Synthesis | 2-Amino-5-methylbenzaldehyde | 60–70 | Scalability |

| Pfitzinger Reaction | Isatin, 4-methoxyacetophenone | 50–60 | Regioselectivity |

| Vilsmeier Formylation | 4-Methoxy-6-methylquinoline | 55 | Direct functionalization |

Chemical Reactivity

Aldehyde-Focused Reactions

-

Oxidation: Converts the aldehyde to a carboxylic acid using in acidic media.

-

Reduction: Lithium aluminum hydride () reduces the aldehyde to a primary alcohol.

-

Condensation: Reacts with hydrazines to form hydrazones, potential pharmacophores .

Electrophilic Substitution

-

Nitration: Introduces nitro groups at position 5 or 7 using .

-

Sulfonation: Sulfonic acid derivatives form under fuming , enhancing solubility.

| Compound | Activity (IC₅₀) | Target Pathway |

|---|---|---|

| 2-Chloro-6-methylquinoline | 12 µM (HeLa cells) | Apoptosis induction |

| 4-Methoxyquinoline derivatives | 18 µg/mL (E. coli) | Cell wall synthesis |

Applications in Scientific Research

Pharmaceutical Development

-

Antitubercular Agents: Quinoline derivatives inhibit Mycobacterium tuberculosis DNA gyrase.

-

Antiviral Candidates: Structural analogs show activity against HIV-1 protease .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume